An In-Depth Technical Guide to p-SCN-Bn-oxo-DO3A: A Bifunctional Chelator for Radiopharmaceutical Development
An In-Depth Technical Guide to p-SCN-Bn-oxo-DO3A: A Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of nuclear medicine and molecular imaging, the development of targeted radiopharmaceuticals is paramount for both diagnostic and therapeutic applications. The efficacy of these agents hinges on the stable conjugation of a radionuclide to a targeting biomolecule, a role fulfilled by bifunctional chelators (BFCs). This technical guide provides a comprehensive overview of p-SCN-Bn-oxo-DO3A, a macrocyclic BFC designed for the stable chelation of radiometals and efficient conjugation to proteins, peptides, and antibodies. This document details its chemical properties, experimental protocols for conjugation and radiolabeling, and presents quantitative data to inform its application in research and drug development.
Introduction to p-SCN-Bn-oxo-DO3A
p-SCN-Bn-oxo-DO3A is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. Its structure is rationally designed to offer two key functionalities:
-
A DO3A Core: The 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane core provides a high-affinity binding pocket for a variety of radiometals, particularly trivalent ions such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). The "oxo" modification in the linker can influence the pharmacokinetic properties of the resulting conjugate.
-
A p-Isothiocyanatobenzyl (p-SCN-Bn) Group: This functional group serves as a reactive handle for covalent attachment to biomolecules. The isothiocyanate (-NCS) group reacts efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues) on proteins and peptides to form a stable thiourea (B124793) bond.
This dual nature makes p-SCN-Bn-oxo-DO3A a critical tool for creating radioimmunoconjugates for applications such as Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1][2]
Chemical Properties and Data
A summary of the key chemical properties of p-SCN-Bn-oxo-DO3A is provided below.
| Property | Value | Reference |
| Chemical Name | 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid | [2] |
| Molecular Formula | C₂₂H₃₀N₄O₇S (as free base) | [2] |
| Molecular Weight | 494.56 g/mol (as free base) | [2] |
| CAS Number | 1370442-99-1 | [2] |
| Purity | Typically ≥95% (by HPLC) | [2] |
| Appearance | White to off-white solid |
Experimental Protocols
Detailed methodologies are essential for the successful application of p-SCN-Bn-oxo-DO3A. The following sections provide step-by-step protocols for antibody conjugation and subsequent radiolabeling.
Protocol for Antibody Conjugation
This protocol describes the conjugation of p-SCN-Bn-oxo-DO3A to a monoclonal antibody (mAb), such as rituximab, via its lysine residues.[2]
Materials:
-
Monoclonal antibody (e.g., Rituximab)
-
p-SCN-Bn-oxo-DO3A
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.0 (metal-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-50 or PD-10)
-
Elution Buffer: 0.1 M Ammonium Acetate, pH 5.5 (metal-free)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Conjugation Buffer (pH 9.0) to a final concentration of 5-10 mg/mL. This step is crucial to deprotonate the primary amines on lysine residues, making them available for reaction.
-
Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-oxo-DO3A in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the p-SCN-Bn-oxo-DO3A stock solution to the antibody solution. A typical molar ratio is 10-20 moles of chelator per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
Purification: Purify the resulting immunoconjugate from excess, unconjugated chelator using a size-exclusion chromatography column pre-equilibrated with the Elution Buffer.
-
Characterization: Collect the protein-containing fractions and determine the protein concentration. The number of chelators conjugated per antibody (chelator-to-antibody ratio) can be determined by methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a tracer radionuclide and measuring the specific activity.[2] A typical conjugation results in an average of 4-5 chelators per antibody molecule.[2]
-
Storage: Store the purified immunoconjugate at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.
Figure 1: Experimental workflow for the conjugation of p-SCN-Bn-oxo-DO3A to an antibody.
Protocol for Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol is a representative method for labeling a DO3A-conjugated antibody with ¹⁷⁷Lu for therapeutic applications.
Materials:
-
p-SCN-Bn-oxo-DO3A-conjugated antibody
-
¹⁷⁷LuCl₃ solution (no-carrier-added)
-
Reaction Buffer: 0.25 M Ammonium Acetate, pH 5.0-5.5 (metal-free)
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Sterile, pyrogen-free reaction vial
Procedure:
-
Reaction Setup: In a sterile reaction vial, add the DO3A-conjugated antibody to the Reaction Buffer.
-
Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of antibody should be calculated to ensure a high specific activity while achieving high radiochemical purity.
-
Incubation: Incubate the reaction mixture at 80-95°C for 15-30 minutes.[3] The optimal temperature and time may need to be determined empirically for each specific conjugate.
-
Quenching: After incubation, cool the vial to room temperature. Add a small volume of the Quenching Solution (DTPA) to complex any unchelated ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. A high-quality preparation should have an RCP of >95%.
-
Final Formulation: If necessary, the final product can be passed through a sterile filter (0.22 µm) into a sterile vial for in vivo use.
Protocol for Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol is a representative method for labeling a DO3A-conjugated antibody with ⁶⁸Ga for PET imaging.
Materials:
-
p-SCN-Bn-oxo-DO3A-conjugated antibody
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 3.5-4.5 (metal-free)
-
Sterile, pyrogen-free reaction vial
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in dilute HCl.
-
Reaction Setup: In a sterile reaction vial, add the Reaction Buffer. Add the DO3A-conjugated antibody to the buffered solution.
-
Radionuclide Addition: Add the ⁶⁸GaCl₃ eluate to the vial.
-
Incubation: Incubate the reaction mixture at 90-95°C for 5-10 minutes.[4] Heating is typically required to drive the chelation of ⁶⁸Ga by DOTA-type chelators efficiently.
-
Quality Control: Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. The RCP should be >95%.
-
Final Formulation: The final product is typically used without further purification if the RCP is high. It can be formulated with a sterile saline solution for injection.
References
- 1. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics [nuviewlifesciences.com]
